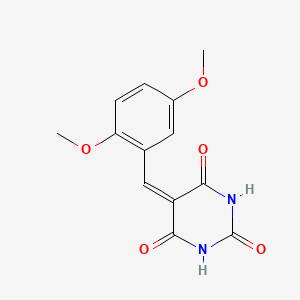
4,4'-(2-thienylmethylene)dimorpholine
Descripción general
Descripción
4,4'-(2-thienylmethylene)dimorpholine, also known as TMD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TMD is a heterocyclic compound that contains a thiophene ring and a morpholine ring. In
Mecanismo De Acción
The mechanism of action of 4,4'-(2-thienylmethylene)dimorpholine is not fully understood, but it is believed to involve the interaction of 4,4'-(2-thienylmethylene)dimorpholine with specific molecular targets in cells. 4,4'-(2-thienylmethylene)dimorpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 4,4'-(2-thienylmethylene)dimorpholine has also been found to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in cellular processes.
Biochemical and Physiological Effects:
4,4'-(2-thienylmethylene)dimorpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4,4'-(2-thienylmethylene)dimorpholine can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In vivo studies have shown that 4,4'-(2-thienylmethylene)dimorpholine can reduce tumor growth in animal models. 4,4'-(2-thienylmethylene)dimorpholine has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4'-(2-thienylmethylene)dimorpholine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 4,4'-(2-thienylmethylene)dimorpholine can be synthesized in large quantities and stored for extended periods without degradation. However, 4,4'-(2-thienylmethylene)dimorpholine also has limitations for lab experiments, such as its limited solubility in certain solvents and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the research of 4,4'-(2-thienylmethylene)dimorpholine. One direction is the development of 4,4'-(2-thienylmethylene)dimorpholine-based materials with unique properties, such as conductivity and optical properties. Another direction is the optimization of the synthesis method to improve the yield and purity of 4,4'-(2-thienylmethylene)dimorpholine. In medicinal chemistry, future research could focus on the development of 4,4'-(2-thienylmethylene)dimorpholine derivatives with improved anticancer activity and drug delivery properties. Additionally, further studies are needed to fully understand the mechanism of action of 4,4'-(2-thienylmethylene)dimorpholine and its potential applications in various fields.
In conclusion, 4,4'-(2-thienylmethylene)dimorpholine is a promising compound with potential applications in materials science, catalysis, and medicinal chemistry. Its ease of synthesis, stability, and low toxicity make it an attractive compound for lab experiments. Further research is needed to fully understand the mechanism of action of 4,4'-(2-thienylmethylene)dimorpholine and to explore its potential applications in various fields.
Aplicaciones Científicas De Investigación
4,4'-(2-thienylmethylene)dimorpholine has been studied for its potential applications in various fields, including materials science, catalysis, and medicinal chemistry. In materials science, 4,4'-(2-thienylmethylene)dimorpholine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, 4,4'-(2-thienylmethylene)dimorpholine has been found to be an effective catalyst for various reactions, such as the oxidation of alcohols and the reduction of nitroarenes. In medicinal chemistry, 4,4'-(2-thienylmethylene)dimorpholine has been studied for its potential as an anticancer agent and as a drug delivery vehicle.
Propiedades
IUPAC Name |
4-[morpholin-4-yl(thiophen-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-12(18-11-1)13(14-3-7-16-8-4-14)15-5-9-17-10-6-15/h1-2,11,13H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPRPFGMHDHRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2-Thienylmethylene)dimorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



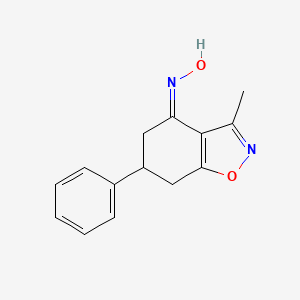
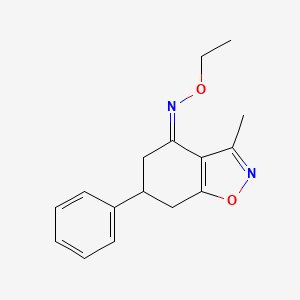
![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide](/img/structure/B3829455.png)
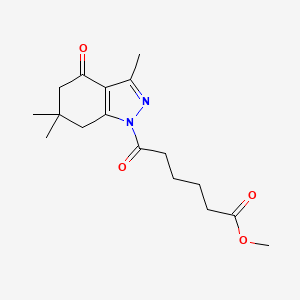
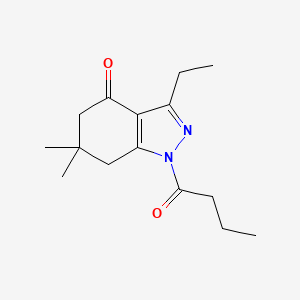
![3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B3829473.png)
![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
![5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3829481.png)
![2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione](/img/structure/B3829485.png)
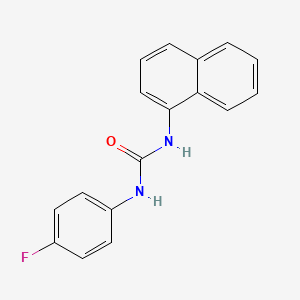
![4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B3829502.png)
![4-[(4-acetylphenyl)amino]-1,2-naphthalenedione](/img/structure/B3829506.png)
![4-{[1-(hydroxymethyl)-2-methoxy-2-oxoethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829510.png)
